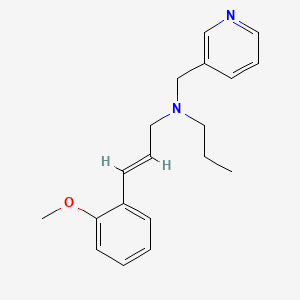
Thiophen-2-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Vue d'ensemble
Description
Thiophen-2-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives often involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with various carbonyl compounds under specific conditions. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the conditions are carefully controlled to ensure consistency. Industrial methods may also involve the use of catalysts and advanced purification techniques to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Thiophen-2-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thiophene ring and the sulfonyl group, which can participate in electrophilic and nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve halogenating agents or nucleophiles such as amines and alcohols .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Applications De Recherche Scientifique
Thiophen-2-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives have been studied for their potential as anticancer, anti-inflammatory, and antimicrobial agents . In industry, they are used in the development of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs) .
Mécanisme D'action
The mechanism of action of thiophen-2-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other thiophene derivatives such as 2-butylthiophene, 2-octylthiophene, and 4-(thiophen-2-yl)aniline . These compounds share the thiophene ring structure but differ in their substituents and functional groups.
Uniqueness: Thiophen-2-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone is unique due to the presence of both the thiophene and sulfonylpiperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
thiophen-2-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S3/c16-13(11-3-1-9-19-11)14-5-7-15(8-6-14)21(17,18)12-4-2-10-20-12/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATBYAGYVUNCPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332686 | |
| Record name | thiophen-2-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24839312 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
852398-43-7 | |
| Record name | thiophen-2-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-FLUORO-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE](/img/structure/B4430288.png)
![N-[3-(cyclopropylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B4430291.png)
![N-[3-CYANO-4-(4-FLUOROPHENYL)-5-METHYLTHIOPHEN-2-YL]-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE](/img/structure/B4430297.png)

![N-[4-(benzyloxy)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B4430308.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,5-dimethyl-2-thiophenecarboxamide](/img/structure/B4430324.png)
![2-Ethyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one](/img/structure/B4430326.png)



![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(5-methylthiophen-3-yl)methanone;hydrochloride](/img/structure/B4430342.png)
![{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(2-METHYL-3-FURYL)METHANONE](/img/structure/B4430364.png)

